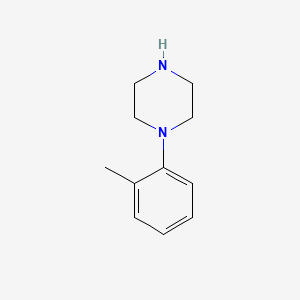

1-(2-Methylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKLEOONJPMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192651 | |

| Record name | ortho-Methylphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-51-1 | |

| Record name | 1-(2-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mepp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ortho-Methylphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(o-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MEPP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Methylphenyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylphenyl)piperazine

Introduction

This compound, also known as 2-MPP, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] The piperazine moiety is a common scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, and for its role as a versatile linker to orient pharmacophoric groups.[2][3] Phenylpiperazine derivatives, in particular, have been extensively studied for their interactions with the central nervous system, often targeting serotonergic and dopaminergic receptors.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and pharmacological context of this compound for researchers and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it suitable for various chemical transformations. Its solubility in organic solvents like methanol facilitates its use in reaction media.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| CAS Number | 39512-51-1 | [1] |

| Appearance | White to yellow low melting solid | [1][6] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 136 °C | [1] |

| Density | 1.012 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 9.00 ± 0.10 (Predicted) | [6] |

Synthesis and Purification

The synthesis of N-aryl piperazines like this compound is typically achieved through nucleophilic substitution reactions. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and the piperazine nitrogen under relatively mild conditions.[7] An alternative approach involves the direct reaction of an activated aryl precursor with piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a common method for synthesizing N-aryl piperazines, adapted for this compound. The reaction involves the coupling of 2-chlorotoluene with an excess of piperazine, where piperazine acts as both the nucleophile and the acid scavenger.

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add piperazine (6 equivalents).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the piperazine.

-

Reactant Addition: While stirring under a nitrogen atmosphere, slowly add 2-chlorotoluene (1 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product and quench the reaction.

-

Extraction: Make the aqueous solution basic (pH > 12) with 1M NaOH. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[9]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

Experimental Protocol: Purification by Column Chromatography

Step-by-Step Methodology:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity.[9] A common system is dichloromethane (DCM) and methanol (MeOH).

-

Elution: Load the adsorbed crude product onto the column. Begin elution with 100% DCM, gradually increasing the methanol concentration to 10% (DCM:MeOH 90:10 v/v).[9] The addition of a small amount of triethylamine (Et₃N) (~1%) can prevent the product from tailing on the silica gel.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. Techniques such as NMR, FTIR, and Mass Spectrometry provide detailed structural information, while HPLC is used for purity analysis.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (phenyl ring): ~6.8-7.2 ppm. Piperazine protons (N-CH₂): two distinct signals, ~2.6-3.2 ppm. Methyl protons (-CH₃): singlet, ~2.3 ppm. NH proton (piperazine): broad singlet, variable shift.[10][11] |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm. Piperazine carbons: ~45-55 ppm. Methyl carbon: ~15-20 ppm. |

| FTIR (cm⁻¹) | N-H stretch: ~3300-3400 (secondary amine). C-H stretch (aromatic): ~3000-3100. C-H stretch (aliphatic): ~2800-3000. C=C stretch (aromatic): ~1500-1600. C-N stretch: ~1200-1300. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 177.26. |

Experimental Protocol: HPLC-UV Analysis for Purity Assessment

This protocol is adapted from validated methods for analyzing piperazine derivatives.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol.[12]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to determine the purity of the compound against a reference standard.

Visualization of Analytical Workflow

Caption: Standard workflow for the purity analysis of this compound by HPLC-UV.

Chemical Reactivity and Pharmacological Significance

The chemical reactivity of this compound is dominated by the secondary amine (N-H) of the piperazine ring. This nitrogen is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and reductive amination. This versatility makes it a valuable building block for creating libraries of compounds in drug discovery programs.[2]

Many phenylpiperazine derivatives exhibit psychoactive properties by modulating neurotransmitter systems.[4] For instance, related compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin receptor agonists and reuptake inhibitors.[5][12] While the specific profile of this compound is less documented, its structure suggests potential activity as a central nervous system stimulant or modulator.[4][12] It is a precursor for synthesizing more complex molecules with potential therapeutic applications in neuroscience, such as treatments for depression or anxiety.[15]

Visualization of Role in Drug Development

Caption: Use of 1-(2-MPP) as a scaffold in the synthesis of new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound. The compound is classified as a skin and eye irritant.[16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16][17] Use non-sparking tools, as vapor/air mixtures can be explosive with intense warming.[16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin: Wash off immediately with soap and plenty of water.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[17]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The material is hygroscopic and should be protected from moisture.[16] Keep away from strong oxidizing agents and strong acids.[17]

References

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(2-Methoxy-4-methylphenyl)methyl]piperazine. Retrieved from [Link]

-

Wiley Science Solutions. (2024). 1-(2-Methylphenyl)-4-phenethylpiperazine - Optional[13C NMR]. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved from [Link]

-

PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Sanjay Chemicals. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). piperazine, 1-(2-furanylmethyl)-4-[(4-methylphenyl)sulfonyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

-

YouTube. (2024). Pharmacology of Piperazine. Retrieved from [Link]

-

IOSR-JAC. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

-

ChemBK. (n.d.). Methylphenylpiperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). CID 159009861. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

-

PubMed. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylenedioxybenzylpiperazine. Retrieved from [Link]

Sources

- 1. This compound CAS#: 39512-51-1 [m.chemicalbook.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. jocpr.com [jocpr.com]

- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

1-(2-Methylphenyl)piperazine mechanism of action in CNS

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Methylphenyl)piperazine (oMPP) in the Central Nervous System

Preamble: Navigating the Phenylpiperazine Landscape

The phenylpiperazine class of compounds represents a rich scaffold for CNS-active agents, with members exhibiting a wide spectrum of pharmacological activities.[1][2][3] While extensive research exists for derivatives such as m-chlorophenylpiperazine (mCPP) and 1-benzylpiperazine (BZP), specific, in-depth data on this compound (oMPP) is less prevalent in publicly accessible literature.[1][4] This guide, therefore, synthesizes established principles of phenylpiperazine neuropharmacology to construct a putative, evidence-based framework for understanding the likely CNS mechanism of action of oMPP. The experimental protocols detailed herein provide a clear roadmap for the empirical validation and refinement of this proposed mechanism. Our approach is grounded in the understanding that minor structural modifications, such as the position of a methyl group on the phenyl ring, can significantly alter receptor affinity and functional activity.

The Phenylpiperazine Core: A Privileged Scaffold for CNS Targets

Phenylpiperazine derivatives are known to primarily interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3][4] Their psychoactive effects, ranging from stimulant to antidepressant and anxiolytic, are a direct consequence of their complex receptor binding profiles.[1][5][6] The core mechanism often involves a combination of direct receptor agonism/antagonism and modulation of neurotransmitter reuptake transporters.[3]

Primary Pharmacological Target Systems: A Multi-Modal Interaction Profile

Based on the pharmacology of structurally related analogs, oMPP is hypothesized to engage multiple receptor systems. The precise affinity and efficacy at each target would ultimately define its unique neuropharmacological signature.

The Serotonergic System: The Dominant Interaction Hub

The serotonin system is the most consistently implicated target for phenylpiperazines.[1][7]

-

5-HT₂ Family Receptors (5-HT₂ₐ, 5-HT₂ₑ): Many phenylpiperazines, including the well-studied metabolite mCPP, act as agonists or partial agonists at 5-HT₂ₑ receptors and antagonists at 5-HT₂ₐ receptors.[5] This mixed profile is significant; 5-HT₂ₑ agonism is linked to anxiogenic effects, while 5-HT₂ₐ antagonism is a hallmark of atypical antipsychotics and is associated with antidepressant and anxiolytic properties.[5][8] The activity of oMPP at these receptors is a critical determinant of its overall effect.

-

5-HT₁ Family Receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₐ): Phenylpiperazines often display affinity for 5-HT₁ autoreceptors.[9] Agonism at presynaptic 5-HT₁ₐ/₁ₑ autoreceptors would inhibit serotonin release, creating a negative feedback loop.[9][10] This action could temper the effects of concurrent reuptake inhibition or postsynaptic agonism.

-

Serotonin Transporter (SERT): Some derivatives exhibit weak to moderate affinity for SERT, inhibiting the reuptake of serotonin from the synaptic cleft.[5][11] This action increases the synaptic concentration of 5-HT, prolonging its action on postsynaptic receptors.[11]

The Dopaminergic System: Modulating Reward and Motor Function

Interaction with the dopamine system is a key feature of the stimulant-like piperazines such as BZP.[2][4]

-

Dopamine Receptors (D₁, D₂): oMPP may possess affinity for D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) receptors.[12] The functional consequence—whether agonism or antagonism—is highly structure-dependent. Antagonism at D₂ receptors is the primary mechanism of antipsychotic drugs, while agonist activity can produce stimulant effects.[8][12]

-

Dopamine Transporter (DAT): Inhibition of DAT, which increases synaptic dopamine levels, is a common mechanism for stimulant drugs.[2] This potential action would contribute significantly to the psychomotor effects of oMPP.

The Adrenergic System: Influencing Arousal and Autonomic Function

Adrenergic receptor interactions are also a feature of this class, often contributing to side-effect profiles.[5]

-

α-Adrenergic Receptors: Antagonism at α₁-adrenergic receptors is a known property of trazodone and its metabolites and can lead to orthostatic hypotension and sedation.[5] Conversely, agonism at α₂-receptors can decrease norepinephrine release. The interaction of oMPP with these receptors would influence its effects on arousal and blood pressure.[13]

Downstream Signaling Cascades

The binding of oMPP to its target G-protein coupled receptors (GPCRs) would initiate a cascade of intracellular signaling events. The specific pathway depends on the G-protein subtype to which the receptor is coupled (Gₛ, Gᵢ/ₒ, or Gₒ).

-

Gₛ-Coupled Receptors (e.g., 5-HT₄, D₁/D₅, β-Adrenergic): Agonism would lead to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[12][14][15]

-

Gᵢ/ₒ-Coupled Receptors (e.g., 5-HT₁ₐ, D₂/D₃/D₄, α₂-Adrenergic): Agonism would inhibit adenylyl cyclase, decreasing cAMP levels.[12][15]

-

Gₒ-Coupled Receptors (e.g., 5-HT₂ₐ, α₁-Adrenergic): Agonism activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).

The diagram below illustrates the putative signaling pathways modulated by a multi-target phenylpiperazine derivative like oMPP.

Caption: Putative signaling pathways modulated by oMPP.

Experimental Methodologies for Mechanism of Action Elucidation

To empirically determine the CNS mechanism of action of oMPP, a tiered series of experiments is required.

In Vitro Receptor Binding Assays

Objective: To determine the affinity (Kᵢ) of oMPP for a wide array of CNS receptors and transporters. This is the foundational step in defining the compound's binding profile.[16][17]

Protocol: Radioligand Competition Binding Assay

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the human recombinant receptor of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Reaction:

-

In a 96-well plate, add in triplicate:

-

A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).

-

Increasing concentrations of the unlabeled competitor drug (oMPP), typically spanning 7-8 log units (e.g., 10⁻¹¹ M to 10⁻⁴ M).

-

The prepared membrane suspension.

-

-

Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-labeled ligand, e.g., 10 µM mianserin).

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of oMPP.

-

Fit the data to a one-site competition curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of oMPP that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Causality: This assay directly measures the physical interaction between oMPP and the target receptor. The Kᵢ value is a fundamental measure of binding affinity, and a lower Kᵢ indicates a higher affinity. By screening against a broad panel of receptors, a comprehensive and unbiased binding profile is generated.

Caption: Workflow for Radioligand Competition Binding Assay.

In Vitro Functional Assays

Objective: To determine the functional activity of oMPP at receptors where it shows significant binding affinity. Is it an agonist, antagonist, partial agonist, or inverse agonist?

Protocol Example: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest (e.g., human D₂ receptor).

-

Plate the cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of oMPP for 15-30 minutes.

-

Add a fixed, sub-maximal (e.g., EC₈₀) concentration of a known agonist (e.g., quinpirole for D₂ receptors) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

-

Incubate for a further 15-30 minutes.

-

-

Assay Procedure (Agonist Mode):

-

Incubate the cells with varying concentrations of oMPP in the presence of a phosphodiesterase inhibitor.

-

-

Lysis and Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Agonist mode: Plot the cAMP response against the log concentration of oMPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

-

Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of oMPP to determine the IC₅₀. This can be converted to an antagonist constant (Kₑ) using the Schild equation.

-

Causality: This assay moves beyond simple binding to measure the biological response triggered by the drug-receptor interaction. It quantifies both the potency (how much drug is needed) and the efficacy (the maximal response), providing a complete picture of the drug's functional activity at a specific target.

Quantitative Data Summary

The following table presents a hypothetical but representative binding profile for a novel phenylpiperazine derivative like oMPP, based on data from known compounds in the class. This data is illustrative and requires empirical validation for oMPP.

| Target | Radioligand | Kᵢ (nM) - Representative Data | Putative Functional Activity |

| Serotonin Receptors | |||

| 5-HT₂ₐ | [³H]Ketanserin | 15 | Antagonist |

| 5-HT₂ₑ | [³H]5-HT | 25 | Partial Agonist |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 50 | Agonist |

| SERT | [³H]Citalopram | 250 | Reuptake Inhibitor |

| Dopamine Receptors | |||

| D₂ | [³H]Spiperone | 80 | Antagonist |

| D₃ | [³H]Spiperone | 65 | Antagonist |

| DAT | [³H]WIN 35,428 | >1000 | Weak Inhibitor |

| Adrenergic Receptors | |||

| α₁ | [³H]Prazosin | 40 | Antagonist |

| α₂ | [³H]Rauwolscine | 300 | Weak Antagonist |

Integrated Mechanism and Conclusion

Based on the putative profile derived from related compounds, this compound is likely a multi-target ligand with a dominant serotonergic signature. A high affinity for 5-HT₂ₐ (as an antagonist) and 5-HT₁ₐ (as an agonist), combined with moderate D₂ antagonism, would suggest a profile similar to atypical antipsychotics with potential antidepressant and anxiolytic properties. The additional α₁-adrenergic antagonism might contribute to sedative effects. The weaker activity at monoamine transporters suggests that direct receptor interaction, rather than reuptake inhibition, is the primary mechanism of action.

This technical guide provides a robust, logical framework for understanding and investigating the CNS mechanism of action of this compound. The proposed multi-receptor interaction profile, grounded in the established pharmacology of the phenylpiperazine class, offers a clear starting point for targeted research. The detailed experimental protocols outlined herein represent the essential next steps for any drug development professional seeking to precisely define the neuropharmacological character of this compound.

References

-

Rotondo, A., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5. [Link]

-

PharmGKB. Trazodone Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Rotondo, A., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5. [Link]

-

Cervellione, F., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Medicina, 59(11), 1996. [Link]

-

Odagaki, Y., et al. (1995). Effects of various factors on steady state plasma concentrations of trazodone and its active metabolite m-chlorophenylpiperazine. Therapeutic Drug Monitoring, 17(4), 352-7. [Link]

-

Wood, D. M., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 409-15. [Link]

-

ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]

-

Wikipedia. (2023). Mephedrone. Wikipedia. [Link]

-

Gee, P., et al. (2016). 1-Benzylpiperazine and other piperazine-based stimulants. 1-Benzylpiperazine and other piperazine-based stimulants, 1-23. [Link]

-

Wikipedia. (2023). Methylbenzylpiperazine. Wikipedia. [Link]

-

Giegling, I., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(5), 201-8. [Link]

-

Lo, D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

-

Watts, V. J., & Neve, K. A. (1996). mu-Opioid receptors inhibit dopamine-stimulated activity of type V adenylyl cyclase but enhance dopamine-stimulated activity of type VII adenylyl cyclase. Molecular pharmacology, 50(1), 43-51. [Link]

-

O'Grady, S. M., et al. (2009). Adrenergic receptor activation involves ATP release and feedback through purinergic receptors. American Journal of Physiology-Cell Physiology, 296(1), C180-C190. [Link]

-

ResearchGate. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. [Link]

-

Pepe, S., et al. (2004). Cross-talk of Opioid Peptide Receptor and Beta-Adrenergic Receptor Signalling in the Heart. Cardiovascular Research, 63(3), 414-422. [Link]

-

de Souza Almeida, L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets, 21(6), 520-532. [Link]

-

Wood, D. M., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 46(9), 809-15. [Link]

-

Kramer, H. K., et al. (1997). Opioid Peptide Receptor Stimulation Reverses Beta-Adrenergic Effects in Rat Heart Cells. The Journal of pharmacology and experimental therapeutics, 280(2), 782-9. [Link]

-

Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-7. [Link]

-

Zhorov, B. S., et al. (2014). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PLoS computational biology, 10(11), e1003943. [Link]

-

Pletscher, A., & Laubscher, A. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2. [Link]

-

Lin, C. C., et al. (2008). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. Journal of neurochemistry, 107(1), 177-88. [Link]

-

Wisdomlib. (2025). Receptor binding profile: Significance and symbolism. Wisdomlib. [Link]

-

Göthert, M., et al. (1979). Serotonin release is modulated by presynaptic autoreceptors. European journal of pharmacology, 58(2), 203-4. [Link]

-

Kim, J. E., & Kang, T. C. (2023). PLPP/CIN inhibits dopamine D1 receptor-mediated seizure activity via DARPP-32 serine 97 dephosphorylation in the mouse hippocampus. Neuropharmacology, 228, 109462. [Link]

-

Sahoo, B. R., et al. (2020). Receptor-independent membrane mediated pathways of serotonin action. bioRxiv. [Link]

-

Tarazi, F. I. (2007). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Progress in neuro-psychopharmacology & biological psychiatry, 31(1), 1-10. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

-

Meneses, A. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of medicinal chemistry, 12(5), 860-5. [Link]

-

Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

-

PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Aosaki, T., et al. (1998). Dopamine Receptor-Mediated Mechanisms Involved in the Expression of Learned Activity of Primate Striatal Neurons. Journal of Neuroscience, 18(1), 394-406. [Link]

-

Rosenbaum, D. M., et al. (2009). Structural insights into adrenergic receptor function and pharmacology. Trends in pharmacological sciences, 30(8), 395-404. [Link]

-

Elsevier. (2025). Clinical Cuts - Adrenergic receptors. YouTube. [Link]

Sources

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Serotonin release is modulated by presynaptic autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Receptor binding profile: Significance and symbolism [wisdomlib.org]

- 17. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 1-(2-Methylphenyl)piperazine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methylphenyl)piperazine, a key intermediate in pharmaceutical development and neuroscience research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.

Introduction

This compound, also known as 1-(o-tolyl)piperazine, is a disubstituted piperazine derivative with significant applications as a building block in the synthesis of various bioactive molecules.[1] Its structural characterization is paramount for ensuring the identity, purity, and quality of synthesized compounds. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure and connectivity of this compound. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic regions of the molecule. The data presented here is for the hydrochloride salt of 1-(o-tolyl)piperazine, which influences the chemical shifts due to the protonation of the piperazine nitrogens.[2][3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The choice of a deuterated solvent, such as DMSO-d₆ or D₂O, is critical to avoid signal overlap from the solvent. The presence of the hydrochloride salt leads to the protonation of the piperazine nitrogens, resulting in downfield shifts for the adjacent protons and the appearance of a broad N-H proton signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.2-3.4 | Multiplet | 4H | Piperazine protons (-CH₂-N⁺H-) |

| ~3.0-3.2 | Multiplet | 4H | Piperazine protons (-CH₂-N-Ar) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| Variable (broad) | Singlet | 2H | N⁺H₂ protons |

Interpretation of the ¹H NMR Spectrum: The aromatic region displays a complex multiplet corresponding to the four protons on the ortho-substituted benzene ring. The piperazine ring protons appear as two distinct multiplets due to their different chemical environments: one set adjacent to the protonated nitrogen and the other adjacent to the nitrogen attached to the tolyl group. The characteristic singlet at approximately 2.3 ppm is indicative of the methyl group protons on the aromatic ring. The broad signal for the N⁺H₂ protons is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~148 | Aromatic C (C-N) |

| ~132 | Aromatic C (C-CH₃) |

| ~131 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~52 | Piperazine C (-CH₂-N-Ar) |

| ~45 | Piperazine C (-CH₂-N⁺H-) |

| ~18 | Methyl C (-CH₃) |

Interpretation of the ¹³C NMR Spectrum: The spectrum shows six distinct signals in the aromatic region, corresponding to the six carbons of the tolyl group. The piperazine carbons appear as two signals in the aliphatic region, again reflecting their different electronic environments. The upfield signal around 18 ppm is characteristic of the methyl carbon.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality NMR data.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) methods are commonly employed.[4][5][6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2800-3000 | C-H stretch | Aliphatic (piperazine and methyl) |

| ~2400-2700 (broad) | N⁺-H stretch | Secondary ammonium salt |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | Aliphatic |

| ~1250 | C-N stretch | Aryl-amine |

| ~750 | C-H bend | Ortho-disubstituted aromatic |

Interpretation of the IR Spectrum: The IR spectrum exhibits characteristic absorption bands. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the piperazine ring and the methyl group are observed below 3000 cm⁻¹. A key feature for the hydrochloride salt is the broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching of a secondary amine salt.[8] The aromatic C=C stretching vibrations are visible around 1600 and 1490 cm⁻¹. The C-N stretching of the aryl-amine bond is typically found around 1250 cm⁻¹. Finally, the strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a classic technique for obtaining high-quality IR spectra of solid samples.[4][6]

-

Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is acquired for background correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique. The molecular weight of the free base is 176.26 g/mol .[9]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 176 | [C₁₁H₁₆N₂]⁺˙ | Molecular ion (M⁺˙) |

| 133 | [M - C₂H₅N]⁺ | Loss of an ethylamine fragment from the piperazine ring |

| 119 | [M - C₃H₇N₂]⁺ | Cleavage of the piperazine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Interpretation of the Mass Spectrum: The mass spectrum will show a molecular ion peak at m/z 176, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of phenylpiperazine derivatives.[9][10][11][12] Common fragmentation pathways involve the cleavage of the piperazine ring. The base peak is often observed at m/z 133, resulting from the loss of a C₂H₅N fragment. Other significant fragments include the tropylium ion at m/z 91 and a characteristic piperazine fragment at m/z 56.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure good separation.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the mass spectrum is recorded.[9][13][14]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the aromatic and aliphatic protons and carbons, while IR spectroscopy identifies the key functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust and self-validating system for the structural characterization and quality control of this important pharmaceutical intermediate.

References

- SpectraBase. (n.d.). 1-(o-Tolyl)piperazine.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride.

- ResearchGate. (2023). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.

- SpectraBase. (n.d.). 1-o-Tolylpiperazine, monohydrochloride.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(o-Tolyl)piperazine.

- Labcompare. (2021). FTIR Sample Handling Buyer's Guide.

- Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.

- U.S. Department of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

- Indian Academy of Sciences. (n.d.). Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information.

- ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(o-Tolyl)piperazine.

- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from Journal of Chinese Mass Spectrometry Society website.

- Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- ChemicalBook. (n.d.). Piperazine(110-85-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-(m-TOLYL)PIPERAZINE, DIHYDROCHLORIDE.

- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.

- ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- Fisher Scientific. (n.d.). 1-(o-Tolyl)piperazine 98.0+%, TCI America™.

- SpectraBase. (n.d.). 2-[4-(4-o-Tolyl-piperazin-1-yl)-butyl]-isoindole-1,3-dione.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(o-Tolyl)piperazine Hydrochloride | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. labcompare.com [labcompare.com]

- 8. scispace.com [scispace.com]

- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. scholars.direct [scholars.direct]

- 14. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Methylphenyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)piperazine, also known as 1-(o-Tolyl)piperazine, is a substituted piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its rigid core structure and the presence of a tolyl moiety make it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, physicochemical properties, analytical methodologies, potential pharmacological applications, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

CAS Number: 39512-51-1

Molecular Formula: C₁₁H₁₆N₂

Molecular Weight: 176.26 g/mol [1][2]

Synonyms: 1-(o-Tolyl)piperazine, this compound.[1]

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 44 - 48 °C | [1] |

| Boiling Point | 161 °C at 10 mmHg | [1] |

| Solubility | Moderate solubility | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-arylation of piperazine. A common and effective approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers high yields and good functional group tolerance.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for similar arylpiperazine syntheses.[3]

Materials:

-

2-Bromotoluene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-3 mol%).

-

Addition of Reagents: To the flask, add piperazine (1.2-1.5 equivalents), 2-bromotoluene (1.0 equivalent), and sodium tert-butoxide (1.4-2.0 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the piperazine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.3 ppm). The methyl protons will present as a singlet around δ 2.3 ppm. The piperazine protons will exhibit multiplets in the aliphatic region (δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will likely involve the cleavage of the piperazine ring and the loss of alkyl fragments.[4]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common choice.

Pharmacological Profile and Applications

This compound serves as a key building block in the development of various pharmaceuticals, particularly those targeting the central nervous system.[1] Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D₂) receptors.[5][6]

Potential Mechanism of Action

The pharmacological activity of compounds derived from this compound is often attributed to their ability to modulate serotonergic and dopaminergic signaling pathways. This modulation can lead to a range of effects, including antidepressant, anxiolytic, and antipsychotic properties.

Caption: Potential mechanism of action for arylpiperazine derivatives in neurotransmission.

Research Applications

-

Drug Discovery: this compound is a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates for neurological and psychiatric disorders.[1][2]

-

Neuroscience Research: It is used in the development of pharmacological tools to probe the function of serotonin and dopamine receptors in the brain.[1]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, characterization, and potential uses, along with essential safety information. As research in this area continues, this compound is poised to remain a valuable tool for the development of novel therapeutics for central nervous system disorders.

References

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Methylphenyl)-4-phenethylpiperazine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other piperazine-based stimulants. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

mzCloud. (2016, July 14). MBZP. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

discovery and history of phenylpiperazine derivatives

An In-depth Technical Guide to the Discovery and History of Phenylpiperazine Derivatives

Foreword

The N-phenylpiperazine subunit is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural versatility and favorable pharmacokinetic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of the discovery and historical evolution of phenylpiperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the journey from early concepts to the sophisticated, rationally designed molecules that have shaped modern psychopharmacology. We will delve into the causality behind key experimental choices, the elucidation of complex mechanisms of action, and the pivotal discoveries that have established the phenylpiperazine core as a validated and enduring tool in the quest for novel therapeutics.

The Phenylpiperazine Core: A Versatile Scaffold for CNS Drug Discovery

At its heart, the phenylpiperazine moiety consists of a piperazine ring linked directly to a phenyl group at one of the nitrogen atoms.[1] This seemingly simple arrangement provides a unique combination of structural rigidity and conformational flexibility, making it an ideal template for interacting with various biological targets.[2] The basic nitrogen of the piperazine ring is readily protonated at physiological pH, which can be crucial for forming key interactions, such as salt bridges, with acidic residues like aspartate in receptor binding pockets.[3] This feature, combined with the ability to readily modify the phenyl ring and the second piperazine nitrogen, has allowed for the synthesis of vast libraries of compounds with finely tuned pharmacological profiles.[3][4]

The N-phenylpiperazine scaffold is a recurring motif in numerous drugs targeting dopaminergic, adrenergic, and serotonergic systems, making it a mainstay in the development of antidepressants and antipsychotics.[5][6]

Caption: Core structure of a 1-Arylpiperazine derivative.

The First Wave: Serotonin Antagonist and Reuptake Inhibitors (SARIs)

The story of clinically successful phenylpiperazine derivatives begins in the 1960s with the development of a new class of antidepressants designed to improve upon the side-effect profiles of the then-dominant tricyclic antidepressants (TCAs).

Trazodone: A New Hypothesis for Treating Depression

Trazodone introduced a novel mechanism of action that distinguished it from TCAs and the later selective serotonin reuptake inhibitors (SSRIs).[8][10] It is the prototypical Serotonin Antagonist and Reuptake Inhibitor (SARI).[10][11] This dual mechanism involves:

-

Potent antagonism of serotonin 5-HT2A receptors.

-

Inhibition of the serotonin transporter (SERT). [10][12][13]

This combination allows trazodone to increase the availability of serotonin in the synapse while simultaneously blocking the 5-HT2A receptor, an action that mitigates certain side effects associated with non-selective serotonin agonism, such as insomnia, anxiety, and sexual dysfunction.[10] Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, which contributes to its prominent sedative effects.[10] This property has led to its widespread off-label use for the treatment of insomnia.[9][12]

Caption: Mechanism of action for SARI antidepressants like Trazodone.

Nefazodone: A Structural and Pharmacological Analogue

Chemically related to trazodone, nefazodone was developed as an antidepressant with a similar SARI mechanism.[14] It potently blocks 5-HT2A receptors and moderately inhibits the reuptake of both serotonin and norepinephrine.[15][16] Compared to trazodone, it has a lower affinity for α1-adrenergic and histaminic receptors, resulting in a different side-effect profile, with less sedation but potentially more dizziness and visual disturbances.[15]

Nefazodone gained approval for major depressive disorder and showed efficacy comparable to TCAs and SSRIs.[15][16] However, its clinical use has been significantly curtailed due to rare but serious instances of life-threatening liver failure, leading to its withdrawal from the market in several countries in the early 2000s.[17]

The Second Wave: Aripiprazole and the Dawn of Dopamine System Stabilization

The development of phenylpiperazine derivatives took a significant leap forward with the creation of aripiprazole, which introduced an entirely new concept in antipsychotic pharmacology.

A Paradigm Shift in Antipsychotic Drug Discovery

Developed by Otsuka Pharmaceutical in Japan during the late 1980s and early 1990s, the research that led to aripiprazole sought to overcome the limitations of traditional antipsychotics.[18][19] First-generation antipsychotics were potent dopamine D2 receptor antagonists, effective against positive symptoms of schizophrenia but often causing severe extrapyramidal side effects (EPS).[20] The goal was to create a compound that could modulate dopamine activity, acting as either an agonist or antagonist depending on the surrounding dopamine levels.[18][19]

After screening numerous compounds, OPC-14597, later named aripiprazole, was identified.[19] It was approved by the FDA in 2002 for schizophrenia, becoming the first-in-class dopamine system stabilizer.[19][21]

A Unique Multi-Receptor Mechanism of Action

Aripiprazole's groundbreaking mechanism is defined by its unique receptor interaction profile:[18][19]

-

Partial Agonism at Dopamine D2 Receptors: This is the cornerstone of its action. In a hyperdopaminergic state (like the mesolimbic pathway in psychosis), aripiprazole acts as an antagonist, reducing dopamine's effect. In a hypodopaminergic state (like the mesocortical pathway, associated with negative and cognitive symptoms), it provides a low level of D2 stimulation, acting as an agonist. This stabilizing effect helps to reduce positive symptoms without causing the severe motor side effects or prolactin elevation seen with full antagonists.[20][21][22]

-

Partial Agonism at Serotonin 5-HT1A Receptors: This action is thought to contribute to its antidepressant and anxiolytic effects, and may also help mitigate EPS.[19][21]

-

Antagonism at Serotonin 5-HT2A Receptors: Similar to SARIs and other atypical antipsychotics, this action is believed to enhance dopamine release in certain brain regions and reduce the risk of EPS.[19][21]

Caption: Aripiprazole's partial agonism at D2 receptors.

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic diversity of phenylpiperazine derivatives is a direct result of the chemical tractability of the core scaffold. Understanding the synthesis and the relationship between structural modifications and biological activity is critical for drug development professionals.

General Synthetic Approaches

The synthesis of 1-arylpiperazines typically involves a few key strategies. One of the most common methods is the nucleophilic substitution reaction between an appropriately substituted aryl halide (e.g., chlorobenzene derivative) and piperazine, often under high temperatures.[1] Another widely employed method is the cyclization of an N-phenyldiethanolamine precursor.[23]

A versatile, multi-step synthesis for creating a variety of derivatives is often employed in research settings.[24][25]

Experimental Protocol: General Synthesis of N-Substituted 1-Arylpiperazines [24][26][27]

This protocol describes a representative synthesis for creating a library of phenylpiperazine derivatives for SAR studies.

Step 1: Cyclization to form the 1-Arylpiperazine Core

-

A mixture of a substituted aniline (e.g., 2-fluoro-4-methylaniline) (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) is prepared in a suitable solvent like chlorobenzene.

-

The mixture is heated to reflux (approx. 130-140 °C) for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the hydrochloride salt of the product) is collected by filtration.

-

The crude product can be purified by recrystallization from a solvent such as ethanol to yield the pure 1-arylpiperazine hydrochloride.

Step 2: N-Alkylation/Acylation of the Piperazine Core

-

The 1-arylpiperazine from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

An inorganic base, such as powdered potassium carbonate (K2CO3) (2.0-3.0 eq), is added to the suspension.

-

The desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.1 eq) is added to the mixture, sometimes with a catalytic amount of potassium iodide (KI) to facilitate the reaction.[26]

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-60 °C) for 12-48 hours until the starting material is consumed (monitored by TLC).

-

The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified, typically by column chromatography or recrystallization, to yield the final derivative.[26]

Key Structure-Activity Relationships (SAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in rationalizing the binding affinities of phenylpiperazine derivatives at various receptors.[28][29]

| Structural Modification | Receptor Target(s) | Effect on Activity/Selectivity | Reference |

| Substitution on Phenyl Ring | 5-HT1A, α1 | Ortho-position: Substitution with an electron-withdrawing group (e.g., -OCH3) is favorable for affinity at both receptors. Meta-position: Bulky substituents are well-tolerated by the 5-HT1A receptor but are restricted at the α1 receptor, making this a key position for modulating selectivity. Para-position: This region has limited space for both receptors. | [29] |

| Linker Chain Length | 5-HT1A, α1 | The length of the alkyl chain connecting the piperazine to the terminal group significantly modulates affinity and selectivity. Often, a three or four-carbon chain provides optimal geometry. | [27][28] |

| Terminal Group Nature | 5-HT1A | The terminal fragment (e.g., imide, amide) plays a crucial role. Replacing a carbonyl group with a methylene group (isosteric replacement) can be used to probe the influence of the amide fragment on affinity and selectivity. | [27] |

| Lipophilicity | Antimycobacterial | Increased lipophilicity, for example through the addition of -CF3 or -F substituents on the phenyl ring, has been shown to improve in vitro activity against various mycobacterial strains. | [30] |

Table 1: Summary of key structure-activity relationships for phenylpiperazine derivatives.

Conclusion and Future Outlook

The history of phenylpiperazine derivatives is a compelling narrative of rational drug design, serendipitous discovery, and the incremental evolution of pharmacological concepts. From the development of trazodone based on the "mental pain hypothesis" to the paradigm-shifting concept of aripiprazole's "dopamine system stabilization," this chemical scaffold has been at the forefront of innovation in neuropsychopharmacology.[8][18]

The versatility of the phenylpiperazine core continues to be exploited in the search for new therapeutics. While its primary impact has been in CNS disorders, research has expanded into other areas, including oncology and even the development of acaricides.[24][31] The well-established synthetic routes and deep understanding of its structure-activity relationships ensure that the N-phenylpiperazine subunit will remain a valuable and productive tool in the drug discovery arsenal for years to come.[2]

References

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. Available at: [Link]

-

Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs. Available at: [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. Available at: [Link]

-

Clinical Profile: Nefazodone Hydrochloride 50mg Tablets. GlobalRx. Available at: [Link]

-

Nefazodone (Serzone): Depression Drug Side Effects & Dosage. MedicineNet. Available at: [Link]

-

Nefazodone Drug Information. PharmaCompass.com. Available at: [Link]

-

Nefazodone (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. RxList. Available at: [Link]

-

Trazodone. Bionity. Available at: [Link]

-

Trazodone | Definition, Medication, Uses, & Side Effects. Britannica. Available at: [Link]

-

TRAZODONE, DRUG SPOTLIGHT. New Drug Approvals. Available at: [Link]

-

Serotonin antagonist and reuptake inhibitor. Grokipedia. Available at: [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]

-

The story of discovery of aripiprazole molecule? SeragPsych. Available at: [Link]

-

Serotonin Antagonist and Reuptake Inhibitor (SARI). American Addiction Centers. Available at: [Link]

-

Serotonin antagonist and reuptake inhibitor. Wikipedia. Available at: [Link]

-